1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride

salt-form selection aqueous solubility building block handling

This C5-methyl regioisomer is essential for LRRK2 and CDK inhibitor programs; incorrect isomer selection invalidates SAR. Supplied as the dihydrochloride salt for direct amide coupling and superior solubility. Differentiated from CAS 2243508-98-5 (C3-methyl) and CAS 1448854-98-5 (C4-methyl). Purity ≥95% ensures reliable biological data. Ideal for neuroscience drug discovery building blocks targeting CNS-penetrant kinase inhibitors.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
CAS No. 2243509-13-7
Cat. No. B2844884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride
CAS2243509-13-7
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13
Structural Identifiers
SMILESCC1=C(C=NN1C2CCC2)N.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-6-8(9)5-10-11(6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H
InChIKeyJONPRQPZGSODID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-5-methylpyrazol-4-amine Dihydrochloride (CAS 2243509-13-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-Cyclobutyl-5-methylpyrazol-4-amine dihydrochloride (CAS 2243509-13-7) is a disubstituted pyrazole building block bearing a cyclobutyl group at N1 and a methyl group at C5, supplied as the dihydrochloride salt . The free base (CAS 2137931-45-2) has a molecular weight of 151.21 g/mol, a computed XLogP3 of 0.8, and a topological polar surface area (tPSA) of 43.8 Ų [1]. The dihydrochloride salt form (C₈H₁₅Cl₂N₃, MW 224.13) is the predominant commercially available form, offered at ≥95% purity as a powder with ambient-temperature storage stability from major suppliers including Sigma-Aldrich/MilliporeSigma .

Why Generic Substitution of 1-Cyclobutyl-5-methylpyrazol-4-amine Dihydrochloride (CAS 2243509-13-7) with In-Class Pyrazole Amines Carries Risk


The pyrazol-4-amine scaffold supports diverse biological activities—including kinase inhibition, antimicrobial effects, and receptor modulation—but small structural changes produce large differences in potency and selectivity, as established by medicinal chemistry reviews of amino-pyrazoles [1]. Specifically, the position of the methyl substituent (C3 vs. C5), the nature of the N1-cycloalkyl group (cyclobutyl vs. cyclopropyl vs. cyclobutylmethyl), and the salt form (free base vs. hydrochloride vs. dihydrochloride) each independently affect solubility, permeability, metabolic stability, and target engagement [2]. For the building-block user, regioisomeric purity is decisive: 1-cyclobutyl-5-methylpyrazol-4-amine is regioisomeric with 1-cyclobutyl-3-methylpyrazol-4-amine (CAS 2243508-98-5) and 1-cyclobutyl-4-methyl-1H-pyrazol-5-amine (CAS 1448854-98-5), and substitution with an unqualified 'cyclobutyl-methyl-pyrazole-amine' risks incorporating the wrong isomer into a synthetic sequence, potentially invalidating an entire SAR campaign .

Quantitative Differentiation Evidence: 1-Cyclobutyl-5-methylpyrazol-4-amine Dihydrochloride (CAS 2243509-13-7) vs. Closest Analogs


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages for Downstream Chemistry

The dihydrochloride salt (CAS 2243509-13-7, MW 224.13) offers a fundamentally different solubility and handling profile compared to the free base (CAS 2137931-45-2, MW 151.21). The presence of two hydrochloride counterions increases the formal hydrogen-bond donor count and polar surface area relative to the free base, which typically translates to markedly higher aqueous solubility—a critical parameter for reactions conducted in aqueous or protic solvents . The dihydrochloride form is supplied as a free-flowing powder stable at room temperature, whereas the free base may exhibit different physical properties that complicate accurate weighing and dissolution [1]. This represents a class-level inference based on well-established salt-form principles; direct experimental solubility comparison data for this specific compound pair were not identified in the public domain.

salt-form selection aqueous solubility building block handling medicinal chemistry

Regioisomeric Precision: C5-Methyl vs. C3-Methyl Substitution Determines Synthetic Utility

The position of the methyl group on the pyrazole ring (C5 in CAS 2243509-13-7 vs. C3 in the regioisomer CAS 2243508-98-5) is a critical determinant of downstream molecular geometry. In the broader amino-pyrazole literature, C5-substituted pyrazol-4-amines have been employed as key intermediates in LRRK2 inhibitor programs, where the spatial orientation of the C5-methyl group influences kinase selectivity [1]. The C5-methyl regioisomer presents the amine at the 4-position adjacent to the methyl-bearing carbon, whereas the C3-methyl regioisomer positions the amine adjacent to an unsubstituted carbon, altering both electronic environment and steric accessibility for subsequent derivatization. This evidence is class-level inference based on SAR trends in pyrazole kinase inhibitor patents; no direct head-to-head biological comparison of these two specific regioisomers was found in the public literature.

regioisomer C5-methyl pyrazole kinase inhibitor building block structure-activity relationship

N1-Cyclobutyl vs. N1-Cyclobutylmethyl: Conformational Rigidity and Synthetic Tractability

The direct attachment of the cyclobutyl group to N1 (as in CAS 2243509-13-7) confers greater conformational rigidity compared to analogs bearing a methylene spacer such as 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine (CAS 725746-85-0) [1]. Direct N-cyclobutyl substitution restricts rotational freedom around the N1–cyclobutyl bond, potentially enhancing shape complementarity with target binding pockets in medicinal chemistry applications. Reviews of cyclobutyl-containing drug molecules note that the cyclobutyl ring imparts distinctive three-dimensional character and metabolic stability compared to acyclic alkyl groups or larger cycloalkyl rings, though direct comparative PK data for this specific pair are absent [2]. The direct N-cyclobutyl compound also avoids the additional synthetic step required to introduce the methylene linker, simplifying the procurement-to-product timeline.

cyclobutyl substituent conformational restriction spacer effects building block design

Computed Polarity Profile (tPSA 43.8 Ų, XLogP3 0.8) Positions This Building Block for CNS Drug Discovery Programs

The computed topological polar surface area (tPSA) of 43.8 Ų and XLogP3 of 0.8 for the free base place this scaffold within favorable ranges for CNS drug-likeness [1]. Literature guidelines for CNS drug design recommend tPSA < 60–70 Ų and calculated logP between 1 and 3 for optimal brain penetration; the tPSA of 43.8 Ų falls well within this window, and the modest XLogP3 of 0.8 suggests the scaffold can be elaborated with lipophilic fragments while remaining within drug-like space [2]. This compares favorably to common pyrazole building blocks with higher tPSA (e.g., pyrazole-4-carboxylic acids with tPSA > 70 Ų) that may be less suitable for CNS-targeted libraries. This is class-level inference based on established medicinal chemistry design principles; no direct brain penetration data exist for this specific compound.

CNS drug design physicochemical property blood-brain barrier permeability lead-like properties

Optimal Research and Industrial Application Scenarios for 1-Cyclobutyl-5-methylpyrazol-4-amine Dihydrochloride (CAS 2243509-13-7)


Kinase Inhibitor Library Synthesis: LRRK2 and CDK-Focused Programs

The 1-cyclobutyl-5-methylpyrazol-4-amine scaffold maps onto the core substructure claimed in LRRK2 inhibitor patents (US20240174679A1), where cyclobutyl-pyrazole intermediates are elaborated into potent kinase inhibitors [1]. Procurement of the dihydrochloride salt enables direct use in amide bond formation or reductive amination with carboxylic acid or aldehyde building blocks, respectively. The C5-methyl regioisomer provides the correct spatial orientation for programs targeting the LRRK2 ATP-binding pocket. For CDK inhibitor programs, amino-pyrazoles are established pharmacophores, and the cyclobutyl group offers conformational restriction that can enhance selectivity [2].

CNS Drug Discovery: Lead-Like Building Block with Favorable Brain-Penetration Physicochemistry

With a computed tPSA of 43.8 Ų and XLogP3 of 0.8, the free base scaffold resides within the favorable CNS drug-like chemical space as defined by established medicinal chemistry criteria [1]. The primary amine handle permits rapid parallel synthesis of amide, sulfonamide, or urea libraries for CNS target screening. Procurement teams supporting neuroscience programs should select this building block over more polar pyrazole-4-carboxylic acid alternatives when blood-brain barrier permeability is a design objective [2].

Agrochemical Intermediate: Pyrazole-4-amine Scaffold for Pesticide and Herbicide Development

Pyrazole-4-amine derivatives are documented intermediates in agrochemical discovery, with applications as pesticides or herbicides [1]. The dihydrochloride salt form ensures reliable solubility in the aqueous and polar organic solvent systems typical of agrochemical process chemistry. The cyclobutyl group provides metabolic stability advantages over acyclic alkyl substituents (class-level inference), which is relevant for field-stable agrochemical products [2]. The availability of the compound in multi-kilogram quantities (up to 5 KG packaging) from suppliers such as ChemicalBook-listed vendors supports pilot-scale synthesis .

Regioisomer-Specific SAR Studies: Differentiating C5-Methyl from C3-Methyl and C4-Methyl Substitution Patterns

The unambiguous identity of the C5-methyl regioisomer is critical for SAR studies comparing the three possible methyl positions on the N1-cyclobutyl-pyrazol-4-amine core. Researchers can systematically probe how methyl group placement modulates target binding by procuring CAS 2243509-13-7 (C5-methyl), CAS 2243508-98-5 (C3-methyl), and CAS 1448854-98-5 (C4-methyl, amine at C5) as a matched set [1]. The 95–98% purity specifications from Sigma-Aldrich and ChemicalBook suppliers ensure that observed biological differences are attributable to regioisomeric identity rather than impurities [2].

Quote Request

Request a Quote for 1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.